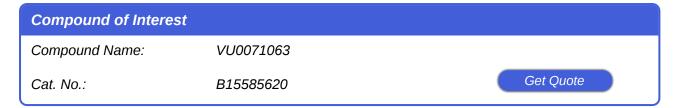


The Discovery and Development of VU0071063: A Selective K-ATP Channel Opener

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0071063 is a novel, potent, and selective opener of the Kir6.2/SUR1 subtype of the ATP-sensitive potassium (K-ATP) channel. Discovered through a high-throughput screening campaign, this xanthine derivative has emerged as a valuable pharmacological tool for investigating the physiological roles of pancreatic and neuronal K-ATP channels. Its development has provided a more specific alternative to the non-selective K-ATP channel opener, diazoxide. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro and in vivo pharmacology of **VU0071063**, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

Introduction

ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity. In pancreatic β -cells, these channels are composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1] The activity of these channels is a critical determinant of glucose-stimulated insulin secretion.[1] Pathological dysfunction of these channels can lead to conditions such as congenital hyperinsulinism, a disease characterized by excessive insulin secretion and profound hypoglycemia.



For decades, diazoxide has been the primary pharmacological agent used to treat hyperinsulinism by opening K-ATP channels and suppressing insulin release.[1] However, its clinical utility is hampered by a lack of selectivity, leading to off-target effects on vascular K-ATP channels (Kir6.1/SUR2B), which can cause vasodilation and other cardiovascular side effects.
[1] This has driven the search for more specific Kir6.2/SUR1 openers. **VU0071063** was identified and developed to address this need, offering a more precise tool for both research and potential therapeutic applications.[1]

Discovery and Synthesis

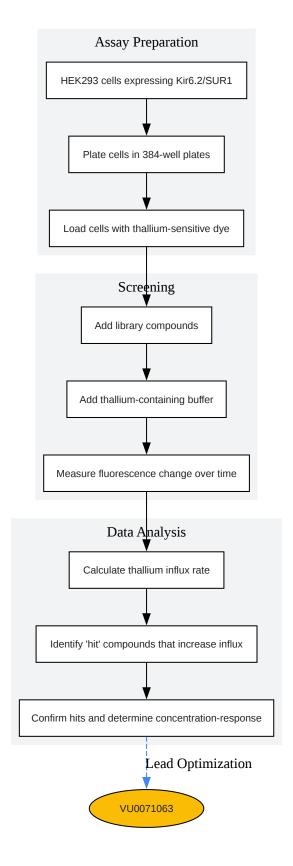
The journey to identify **VU0071063** began with a high-throughput screen (HTS) of a large compound library to find novel activators of the Kir6.2/SUR1 channel. This was followed by a medicinal chemistry campaign to optimize the potency and selectivity of the initial hits.

High-Throughput Screening

A fluorescence-based thallium flux assay was the primary method used for the HTS. This assay measures the influx of thallium ions (a surrogate for potassium ions) through open K-ATP channels in a cell line stably expressing Kir6.2 and SUR1.

Experimental Workflow: High-Throughput Screening





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Caption: High-throughput screening workflow for identifying Kir6.2/SUR1 openers.



Chemical Synthesis and Optimization

The initial HTS hit was a xanthine-based scaffold. Structure-activity relationship (SAR) studies were conducted to enhance potency and selectivity. These efforts identified key structural elements essential for the activity of **VU0071063**-dependent opening of Kir6.2/SUR1.[1] The synthesis of **VU0071063**, 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, involves a straightforward alkylation of theophylline.

Mechanism of Action

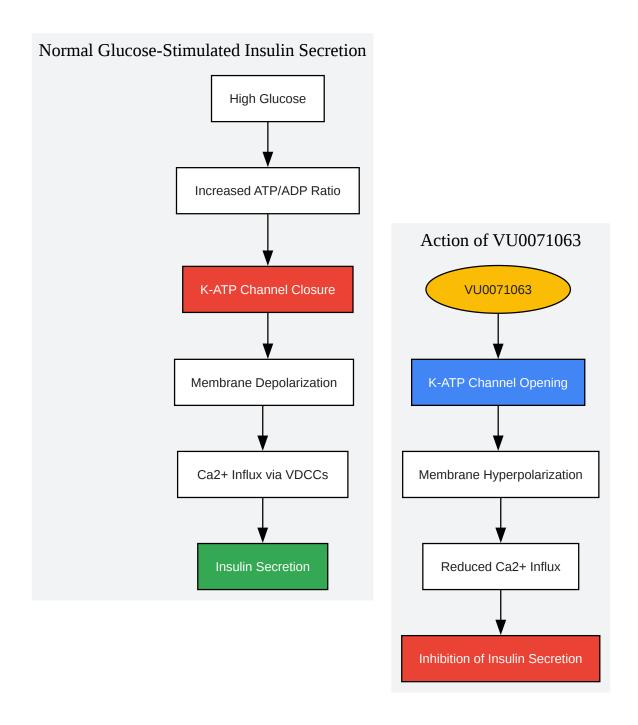
VU0071063 directly activates the Kir6.2/SUR1 channel, leading to membrane hyperpolarization. This effect is independent of phosphodiesterase (PDE) inhibition, a known activity of some xanthine derivatives.[2]

Signaling Pathway

In pancreatic β-cells, glucose metabolism increases the intracellular ATP/ADP ratio, which closes K-ATP channels. This leads to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), calcium influx, and subsequent insulin exocytosis. **VU0071063** bypasses this metabolic regulation by directly opening the K-ATP channel, thus hyperpolarizing the cell membrane and preventing the downstream signaling cascade that leads to insulin secretion.[1][2]

Signaling Pathway: **VU0071063** Action in Pancreatic β-Cells





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Caption: Mechanism of action of **VU0071063** in pancreatic β -cells.

In Vitro Pharmacology



The in vitro pharmacological properties of **VU0071063** have been extensively characterized using electrophysiology and cellular assays, demonstrating its potency and selectivity for the Kir6.2/SUR1 channel.

Potency and Selectivity

Electrophysiological studies, specifically patch-clamp experiments, have been pivotal in quantifying the activity of **VU0071063**.

Parameter	VU0071063	Diazoxide	Assay
EC50 (Kir6.2/SUR1)	1.3 μΜ	15 μΜ	Patch-clamp on HEK293 cells
EC50 (Kir6.1/SUR2B)	> 100 µM	10 μΜ	Patch-clamp on HEK293 cells
IC50 (Insulin Secretion)	2.5 μΜ	30 μΜ	Mouse islets

Data compiled from published studies.[1]

These data highlight that **VU0071063** is approximately 10-fold more potent than diazoxide at the target Kir6.2/SUR1 channel and significantly more selective, showing no activity at the vascular Kir6.1/SUR2B channel at concentrations up to 100 μ M.[1]

Ancillary Pharmacology

Further studies have shown that **VU0071063** has minimal effects on other channels, such as the voltage-gated K+ channel (Kv) 2.1, and does not inhibit mitochondrial complex 2, an off-target effect observed with diazoxide.[2] However, some studies in human congenital hyperinsulinism (CHI) islet cell clusters suggest potential K-ATP channel-independent effects at higher concentrations (30 μ M).[3]

In Vivo Pharmacology and Pharmacokinetics

The favorable in vitro profile of **VU0071063** translated to in vivo efficacy in animal models, demonstrating its potential as a pharmacological probe.



Pharmacokinetics

Pharmacokinetic studies in mice revealed that **VU0071063** is orally bioavailable and brain penetrant.[1]

Parameter	Value (Mouse)	Dose and Route
Tmax	0.5 h	10 mg/kg, oral
Cmax	1.8 μΜ	10 mg/kg, oral
Half-life (t1/2)	2.5 h	10 mg/kg, oral
Brain/Plasma Ratio	0.8	10 mg/kg, oral

Data from Kharade et al., 2019.[1]

In Vivo Efficacy

In vivo studies in mice demonstrated the ability of **VU0071063** to inhibit glucose-stimulated insulin secretion and lower blood glucose levels.[1] An intraperitoneal glucose tolerance test (IPGTT) is a standard method to assess these effects.

Detailed Experimental Protocols Patch-Clamp Electrophysiology

- Cell Culture: HEK293 cells stably expressing the desired Kir6/SUR subunits are cultured under standard conditions.
- Pipette Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES (pH 7.4 with KOH).
- Bath Solution (in mM): 140 KCl, 10 HEPES (pH 7.4 with KOH). ATP is added as required.
- Recording: Whole-cell or inside-out patch configurations are used. Cells are voltage-clamped at a holding potential of -70 mV.
- Drug Application: VU0071063 and other compounds are perfused into the bath solution at various concentrations to determine dose-response relationships.



In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

- Animals: C57BL/6J mice are typically used.
- Fasting: Mice are fasted for 6 hours with free access to water.
- Drug Administration: VU0071063 or vehicle is administered via intraperitoneal (IP) injection or oral gavage 30 minutes prior to the glucose challenge.
- Glucose Challenge: A bolus of D-glucose (1-2 g/kg body weight) is administered via IP injection.
- Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at 15,
 30, 60, 90, and 120 minutes post-glucose injection.
- Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can be determined by ELISA.

Conclusion

VU0071063 represents a significant advancement in the pharmacology of K-ATP channels. Its high potency and selectivity for the Kir6.2/SUR1 subtype make it an invaluable tool for dissecting the roles of these channels in physiology and disease. The comprehensive characterization of its discovery, mechanism of action, and pharmacological profile, as detailed in this guide, provides a solid foundation for its application in future research and drug development endeavors. While some potential off-target effects at high concentrations warrant further investigation, **VU0071063** stands as a superior alternative to diazoxide for the specific modulation of pancreatic and neuronal K-ATP channels.

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- To cite this document: BenchChem. [The Discovery and Development of VU0071063: A Selective K-ATP Channel Opener]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585620#vu0071063-discovery-and-development]

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